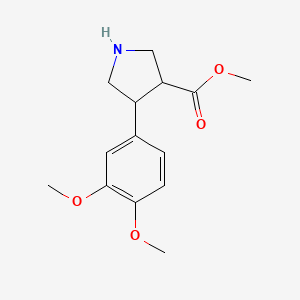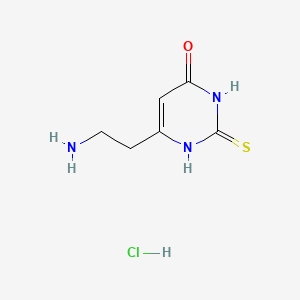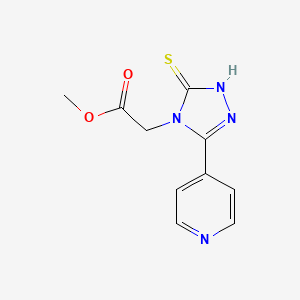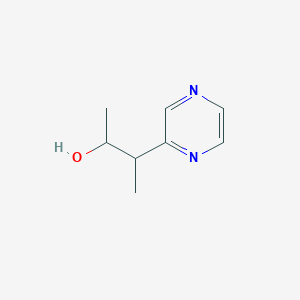
3-(Pyrazin-2-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrazin-2-yl)butan-2-ol is a heterocyclic organic compound featuring a pyrazine ring attached to a butanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrazin-2-yl)butan-2-ol typically involves the reaction of pyrazine derivatives with butanol derivatives under specific conditions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between aryl halides and alkynes . This reaction is known for its efficiency in forming carbon-carbon bonds, which is crucial for constructing the desired pyrazine-butanol structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira cross-coupling reactions, followed by purification processes to ensure the compound’s stability and purity . The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Pyrazin-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine ketones, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Applications De Recherche Scientifique
3-(Pyrazin-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with unique electronic and optical properties
Mécanisme D'action
The mechanism by which 3-(Pyrazin-2-yl)butan-2-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparaison Avec Des Composés Similaires
Pyrazine: A simpler analog with a similar ring structure but lacking the butanol moiety.
3-(Pyrazin-2-yl)propan-2-ol: A closely related compound with a shorter carbon chain.
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: Compounds with similar pyrazine rings but different functional groups.
Uniqueness: 3-(Pyrazin-2-yl)butan-2-ol is unique due to its specific combination of a pyrazine ring and a butanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3-pyrazin-2-ylbutan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-6(7(2)11)8-5-9-3-4-10-8/h3-7,11H,1-2H3 |
Clé InChI |
RXXNFZULICKGDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CN=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



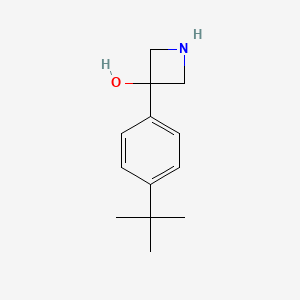
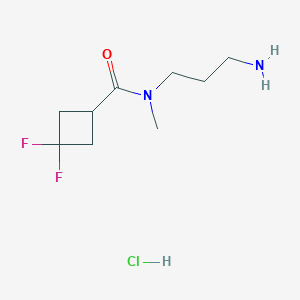
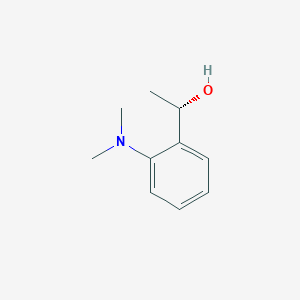
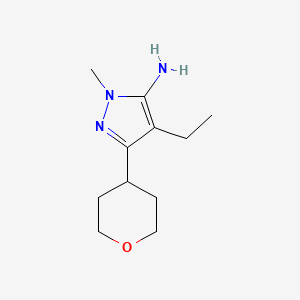
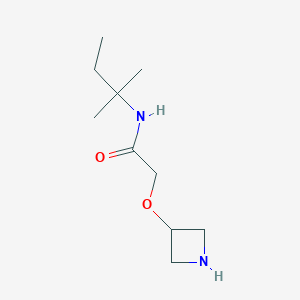
![Tert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B13619500.png)

![7-Fluorobenzo[d]isoxazole](/img/structure/B13619512.png)
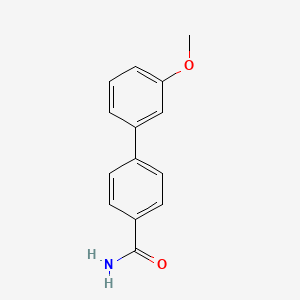
![3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13619519.png)
